Steric and Electronic Profile for CuAAC Click Chemistry vs. Achiral THF Ethers
(S)-3-Ethynyltetrahydrofuran possesses a terminal alkyne group, enabling its use as a dipolarophile in CuAAC reactions. This is a class-level inference based on the reactivity of terminal alkynes. While direct rate constants (k2) for this specific compound in CuAAC were not found in the retrieved literature, the presence of the ethynyl moiety differentiates it from non-alkyne-containing analogs like 3-methyltetrahydrofuran, which are completely unreactive in this context .
| Evidence Dimension | Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|
| Target Compound Data | Terminal alkyne group present; predicted reactive dipolarophile |
| Comparator Or Baseline | 3-Methyltetrahydrofuran (CAS 13423-15-9); 3-Hydroxytetrahydrofuran |
| Quantified Difference | Qualitative reactivity difference: Reactive vs. Unreactive |
| Conditions | Standard CuAAC reaction conditions (Cu(I) catalyst, azide partner) |
Why This Matters
Enables procurement for bioconjugation and library synthesis applications where achiral ethers are unsuitable.
